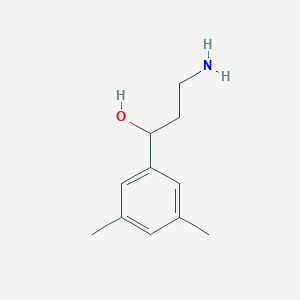

3-Amino-1-(3,5-dimethylphenyl)propan-1-ol

説明

BenchChem offers high-quality 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-amino-1-(3,5-dimethylphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8-5-9(2)7-10(6-8)11(13)3-4-12/h5-7,11,13H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTBKIGVLPAKFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(CCN)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro toxicity profile of the novel chemical entity, 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol. In the absence of existing toxicological data for this specific compound, this document outlines a tiered, rationale-driven approach employing a battery of validated and internationally recognized in vitro assays. The guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific principles and data interpretation strategies. We will detail methodologies for assessing basal cytotoxicity through metabolic activity (MTT assay) and membrane integrity (LDH assay), followed by an evaluation of genotoxic potential using the bacterial reverse mutation assay (Ames test) and the in vitro mammalian cell micronucleus test. This structured approach ensures a thorough preliminary safety assessment, adhering to the principles of scientific integrity and regulatory relevance as outlined by organizations such as the Organisation for Economic Co-operation and Development (OECD).

Introduction and Strategic Rationale

3-Amino-1-(3,5-dimethylphenyl)propan-1-ol is a substituted amino alcohol. Compounds within this broad chemical class exhibit a wide range of biological activities, making a thorough toxicological evaluation critical during the early stages of research and development. An in vitro toxicity assessment serves as a crucial first step to identify potential hazards, elucidate mechanisms of toxicity, and guide further development or de-selection of the compound, all while adhering to the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing.

Our strategy is built upon a logical progression from general cytotoxicity to specific, more complex endpoints like genotoxicity. This tiered approach is both resource-efficient and scientifically sound. Initial cytotoxicity assays provide a concentration range for subsequent, more sensitive assays and offer preliminary insights into the compound's mode of action. For instance, a discrepancy between results from a metabolic assay (like MTT) and a membrane integrity assay (like LDH) might suggest a specific mitochondrial liability. Following the initial assessment, genotoxicity assays are employed to investigate the potential for DNA damage, a critical endpoint due to its association with carcinogenicity and heritable diseases.

The selection of assays is grounded in established OECD Test Guidelines, which provide a framework for generating data that is internationally accepted for regulatory purposes.[1][2] This alignment is critical for any compound intended for further development.

Tier 1: Assessment of Basal Cytotoxicity

The initial evaluation of a novel compound involves determining its effect on cell viability and identifying the concentration at which it becomes cytotoxic. This is often expressed as the IC50, the concentration of the compound that inhibits 50% of cell viability. We will employ two distinct but complementary assays to provide a more complete picture of the compound's cytotoxic effects.

MTT Assay: Evaluating Metabolic Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[3][4][5] In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[3] The crystals are then dissolved, and the absorbance is measured spectrophotometrically.[5]

Causality of Experimental Choice: The MTT assay is chosen for its high sensitivity, reliability, and ease of use in a high-throughput format.[4] It provides a robust measure of mitochondrial function, a common target for toxic compounds. A reduction in MTT conversion can indicate mitochondrial dysfunction, a key event in many cell death pathways.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed a suitable cell line (e.g., HepG2, a human liver carcinoma cell line commonly used for toxicity testing) into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[7]

-

Compound Preparation and Treatment: Prepare a stock solution of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in a cell culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[3]

-

MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[6]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[6]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3] Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[5]

-

Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

LDH Assay: Evaluating Membrane Integrity

Principle: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that measures the activity of LDH released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is rapidly released upon plasma membrane damage, a hallmark of necrosis and late-stage apoptosis.[8][9] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[7][10] The amount of color formation is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[9]

Causality of Experimental Choice: This assay is selected to complement the MTT assay. While MTT measures metabolic dysfunction, the LDH assay directly quantifies cell membrane rupture.[7] Performing both assays can help distinguish between cytotoxic mechanisms. For example, a compound might inhibit mitochondrial function (low MTT reading) without immediately causing membrane lysis (low LDH release). This assay is also useful because it is non-destructive to the remaining viable cells, allowing for potential further analysis.[10]

Experimental Protocol: LDH Release Assay

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol to seed and treat cells with 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol. It is crucial to set up three control groups:

-

Spontaneous LDH release: Cells treated with vehicle only.

-

Maximum LDH release: Cells treated with a lysis buffer (e.g., Triton X-100) to cause 100% cell death.

-

Background control: Medium only (no cells).[9]

-

-

Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 400 x g for 5 minutes) to pellet any detached cells.[9]

-

Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50-100 µL) from each well to a new 96-well plate.[9][11]

-

Reagent Addition: Add the LDH assay reaction mixture (containing lactate, NAD+, and the tetrazolium salt) to each well containing the supernatant.[9]

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[7][11]

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = [(Test Compound Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

-

Data Presentation: Cytotoxicity Profile

| Assay | Endpoint | Cell Line | Exposure Time (hr) | IC50 (µM) [Hypothetical] |

| MTT | Metabolic Activity | HepG2 | 24 | 75.2 |

| 48 | 52.8 | |||

| LDH | Membrane Integrity | HepG2 | 24 | > 200 |

| 48 | 110.5 |

Table 1: Hypothetical cytotoxicity data for 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol. This table allows for a clear comparison of results from different assays and time points.

Visualization of the Tiered Cytotoxicity Workflow

Caption: Tier 1 workflow for assessing the basal cytotoxicity of the test compound.

Tier 2: Assessment of Genotoxic Potential

If the Tier 1 assessment indicates that the compound is cytotoxic only at high concentrations or if there is a strategic need to advance the compound, an evaluation of its genotoxic potential is imperative. Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations, and is a key indicator of carcinogenic potential.

Ames Test: Bacterial Reverse Mutation Assay

Principle: The Ames test is a widely used bacterial assay to evaluate the mutagenic potential of a chemical compound.[12][13] It utilizes several strains of Salmonella typhimurium (and sometimes E. coli) that are auxotrophic, meaning they carry a mutation that prevents them from synthesizing an essential amino acid, such as histidine.[12][14] The test assesses the ability of the compound to cause a reverse mutation (reversion), allowing the bacteria to regain the ability to produce the amino acid and grow on a medium lacking it.[13] A positive test, indicated by a significant increase in the number of revertant colonies compared to the negative control, suggests the chemical is a mutagen.[12] The assay is conducted both with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation to become reactive.[14][15]

Causality of Experimental Choice: The Ames test is a foundational genotoxicity assay required by regulatory agencies worldwide. It is rapid, cost-effective, and highly predictive for certain types of carcinogens. Its inclusion is non-negotiable for a comprehensive toxicity profile. It can detect both frameshift and base-pair substitution mutations depending on the bacterial strains used (e.g., TA98 and TA100).[15]

Experimental Protocol: Ames Test (Plate Incorporation Method)

-

Strain Preparation: Prepare overnight cultures of the required Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or E. coli (e.g., WP2 uvrA).[16]

-

Metabolic Activation (S9 Mix): Prepare the S9 mix from induced rat liver homogenate if not using a commercially prepared mix. Keep on ice.

-

Test Compound Preparation: Prepare various concentrations of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol in a suitable solvent.

-

Assay Procedure:

-

To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (or positive/negative controls), and 0.5 mL of sodium phosphate buffer (for tests without metabolic activation) or 0.5 mL of S9 mix (for tests with metabolic activation).

-

Vortex the mixture gently.

-

Add 2.0 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin (to allow for a few cell divisions, which is necessary for mutation expression).

-

Vortex again and pour the entire contents onto a minimal glucose agar plate.

-

Spread evenly and allow to solidify.

-

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least two- to three-fold higher than the solvent control.

In Vitro Mammalian Cell Micronucleus Test (MNvit)

Principle: The in vitro micronucleus assay is a genotoxicity test that detects damage to chromosomes.[17] It identifies both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause whole chromosome loss).[18] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that originate from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[19] The assay is typically performed in mammalian cells (e.g., human peripheral blood lymphocytes or cell lines like TK6 or CHO).[19][20] The use of cytochalasin B to block cytokinesis results in binucleated cells, which makes it easier to identify micronuclei in cells that have completed one round of nuclear division.[20]

Causality of Experimental Choice: This assay is a critical follow-up to the Ames test as it detects chromosomal damage in mammalian cells, which is a different and complementary endpoint to the gene mutations detected in bacteria.[17] It is a preferred alternative to the more cumbersome chromosomal aberration assay and is a core component of the standard regulatory genotoxicity testing battery.[17] The OECD Test Guideline 487 provides a standardized protocol for this assay.[17][18]

Experimental Protocol: In Vitro Micronucleus Assay (OECD TG 487)

-

Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., TK6 human lymphoblastoid cells) and expose them to at least three concentrations of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol, a vehicle control, and positive controls (for clastogenicity and aneugenicity), both with and without S9 metabolic activation.[19][21]

-

Exposure Duration:

-

Short treatment (3-6 hours): With and without S9 activation, followed by a recovery period of 1.5-2 normal cell cycles.

-

Continuous treatment (1.5-2 normal cell cycles): Without S9 activation.

-

-

Cytokinesis Block: Add cytochalasin B to the cultures at an appropriate time to block cell division and allow binucleated cells to accumulate.

-

Cell Harvesting and Staining: Harvest the cells, subject them to a mild hypotonic treatment, fix, and drop them onto microscope slides. Stain the cells with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

-

Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. Also, assess cytotoxicity by calculating the Replication Index (RI) or Relative Population Doubling (RPD) to ensure that the tested concentrations are appropriate.

-

Data Analysis: A positive response is characterized by a statistically significant, dose-related increase in the frequency of micronucleated cells. The results should be evaluated in the context of the cytotoxicity observed.

Visualization of the Genotoxicity Testing Strategy

Caption: Tier 2 workflow for assessing the genotoxic potential of the test compound.

Synthesis and Conclusion

This technical guide has outlined a robust, tiered strategy for the initial in vitro toxicological evaluation of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol. By systematically progressing from basal cytotoxicity to specific genotoxic endpoints, researchers can generate a comprehensive preliminary safety profile. The integration of data from multiple assays, each with a distinct biological principle, provides a more reliable and mechanistically informative assessment than any single test alone.

A finding of significant cytotoxicity at low concentrations in Tier 1 might halt further development. Conversely, a clean profile would provide confidence to proceed. A positive finding in the Ames test or the in vitro micronucleus assay in Tier 2 would be a significant red flag, suggesting potential carcinogenicity and likely necessitating further, more complex mechanistic studies or discontinuation of the compound.

The protocols described herein are based on internationally accepted guidelines, ensuring that the data generated is both scientifically sound and suitable for regulatory consideration. This structured, evidence-based approach is fundamental to modern drug discovery and chemical safety assessment, balancing the need for innovation with the paramount importance of human safety.

References

-

Ames Test Protocol. AAT Bioquest.

-

Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories.

-

Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. PMC.

-

OECD 487: Cell micronucleus test (in vitro mammalian). In Vitro Toxicology Testing Laboratory.

-

Microbial Mutagenicity Assay: Ames Test. PMC - NIH.

-

Updates to OECD in vitro and in chemico test guidelines. ThePSCI.eu.

-

Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Online.

-

MTT Assay. AAT Bioquest.

-

LDH assay kit guide: Principles and applications. Abcam.

-

OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. Charles River Laboratories.

-

In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology.

-

MTT Assay: Assessing Cell Proliferation. Boster Bio.

-

LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega Corporation.

-

The Ames Test. University of California, Berkeley.

-

Cytotoxicity LDH Assay Kit-WST. Dojindo Molecular Technologies, Inc.

-

Application Notes and Protocols for Cytotoxicity (MTT) Assays of Novel 2-Chloro-N-Aryl Acetamide Derivatives. Benchchem.

-

In vitro assays for developmental neurotoxicity. OECD.

-

MTT assay protocol. Abcam.

-

OECD ist accepting test guidelines for validated in vitro toxicity tests in 1996. PubMed.

-

Ames Test. Cyprotex.

-

Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC.

-

LDH Cytotoxicity Assay Kit. Cayman Chemical.

-

MTT Assay Protocol for Cell Viability and Proliferation. Merck.

-

Toxicological endpoints and the OECD test guidelines available for in... ResearchGate.

-

Guidelines for the Testing of Chemicals. OECD.

-

Genotoxicity and acute toxicity evaluation of the three amino acid additives with Corynebacterium glutamicum biomass. PMC.

Sources

- 1. OECD ist accepting test guidelines for validated in vitro toxicity tests in 1996 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oecd.org [oecd.org]

- 3. MTT Assay | AAT Bioquest [aatbio.com]

- 4. opentrons.com [opentrons.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Cytotoxicity Assay Cytotoxicity LDH Assay Kit-WST Dojindo [dojindo.com]

- 11. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 13. microbiologyinfo.com [microbiologyinfo.com]

- 14. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 16. Genotoxicity and acute toxicity evaluation of the three amino acid additives with Corynebacterium glutamicum biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 17. criver.com [criver.com]

- 18. catalog.labcorp.com [catalog.labcorp.com]

- 19. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 21. insights.inotiv.com [insights.inotiv.com]

Pharmacokinetic Properties of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol Derivatives: A Comprehensive Technical Guide

Executive Summary

The 3-amino-1-phenylpropan-1-ol framework represents a "privileged scaffold" in medicinal chemistry, serving as the foundational structure for a multitude of biologically active compounds[1]. This structural backbone is famously utilized in central nervous system (CNS) agents such as the analgesic tramadol[2], selective serotonin reuptake inhibitors (SSRIs) like dapoxetine[1], and novel visual cycle modulators like emixustat[3].

While the unsubstituted core is well-characterized, the targeted addition of a 3,5-dimethylphenyl moiety introduces profound shifts in the physicochemical and pharmacokinetic (PK) landscape of these derivatives. As a Senior Application Scientist, I have structured this whitepaper to dissect how this specific di-methyl substitution alters absorption, distribution, metabolism, and excretion (ADME), alongside field-proven, self-validating protocols for quantifying these properties in preclinical development.

Structural Pharmacokinetics: The 3,5-Dimethyl Advantage

The pharmacokinetic behavior of 3-amino-1-(3,5-dimethylphenyl)propan-1-ol derivatives is dictated by the interplay between the basic aliphatic amine (pKa ~9.0) and the highly lipophilic substituted aromatic ring.

Lipophilicity and Membrane Permeability

The addition of two methyl groups at the meta positions significantly increases the partition coefficient (LogP) compared to the unsubstituted phenyl ring. This enhanced lipophilicity drives superior passive diffusion across the intestinal epithelium and the blood-brain barrier (BBB). Consequently, these derivatives typically exhibit rapid oral absorption and high CNS penetrance, which is critical for neuropharmacological applications[4].

Metabolic Rerouting and Stability

Unsubstituted phenylpropanolamines are highly susceptible to para- and ortho-hydroxylation by hepatic Cytochrome P450 (CYP450) enzymes. The 3,5-dimethyl substitution strategically alters this metabolic fate:

-

Steric Hindrance: The bulky methyl groups sterically hinder access to the para position, reducing rapid aromatic hydroxylation.

-

Benzylic Oxidation: Metabolism is shunted toward the methyl groups themselves. CYP enzymes (primarily CYP2D6 and CYP3A4) oxidize these groups into hydroxymethyl intermediates, which are subsequently oxidized into carboxylic acids.

-

Phase II Conjugation: The secondary hydroxyl group on the propan-1-ol chain remains a primary target for UDP-glucuronosyltransferases (UGTs), facilitating rapid renal clearance of the glucuronide conjugate.

Tissue Distribution and Lysosomal Trapping

Modifications to the basic amine and the addition of lipophilic substitutions heavily influence tissue retention[5]. The combination of high lipophilicity (from the 3,5-dimethylphenyl group) and a basic amine promotes extensive tissue distribution. At physiological pH, the protonated amine becomes trapped in acidic subcellular compartments (lysosomes) within highly perfused organs like the lungs and liver, leading to a massive apparent volume of distribution (Vd).

Metabolic pathways of 3-amino-1-(3,5-dimethylphenyl)propan-1-ol derivatives.

Quantitative Pharmacokinetic Profile

To illustrate the impact of the 3,5-dimethyl substitution, Table 1 summarizes the comparative quantitative data between the unsubstituted core and the 3,5-dimethylphenyl derivative. The enantiomeric purity of these chiral amino alcohols is critical, as stereochemistry dictates both target affinity and metabolic clearance rates[1][4].

Table 1: Comparative Pharmacokinetic Parameters

| Parameter | Unsubstituted Core (e.g., Tramadol analog) | 3,5-Dimethylphenyl Derivative | Pharmacokinetic Implication |

| LogP (Estimated) | 1.8 - 2.2 | 3.1 - 3.5 | Increased lipophilicity drives higher BBB penetration and tissue partitioning. |

| Oral Bioavailability (F%) | ~65 - 75% | ~80 - 90% | Enhanced passive intestinal absorption; lower first-pass aromatic hydroxylation. |

| Volume of Distribution (Vd) | 2.5 - 3.0 L/kg | > 5.0 L/kg | Pronounced tissue sequestration and lysosomal trapping due to lipophilic basicity. |

| Primary Clearance Route | Aromatic Hydroxylation (CYP2D6) | Benzylic Oxidation & Glucuronidation | Shift in metabolic vulnerability; potential for different drug-drug interactions (DDIs). |

| Half-life (t1/2) | 4 - 6 hours | 8 - 12 hours | Prolonged systemic exposure due to larger Vd and blocked para-hydroxylation. |

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

In Vitro CYP450 Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint ) and identifies the shift toward benzylic oxidation.

-

Preparation: Thaw human liver microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH, maintaining enzyme structural integrity.

-

Incubation Mixture: Combine HLMs (0.5 mg/mL final protein concentration) with the 3-amino-1-(3,5-dimethylphenyl)propan-1-ol derivative (1 µM final concentration) in the buffer.

-

Causality: A low substrate concentration (1 µM) is used to ensure the reaction follows first-order kinetics, which is strictly required for accurate CLint calculation.

-

-

Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final).

-

Causality: NADPH is the obligatory electron donor for CYP450 enzymes; its addition acts as a precise temporal start switch for the reaction.

-

-

Time-Course Sampling & Quenching: At 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

-

Causality: Ice-cold acetonitrile instantly denatures the CYP enzymes, halting the reaction at exact time points, while simultaneously precipitating proteins to prepare the sample for mass spectrometry.

-

-

Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant for LC-MS/MS analysis.

In Vivo Pharmacokinetic Profiling (Rat Model)

This protocol outlines the workflow for determining absolute bioavailability and Vd.

-

Formulation: Dissolve the compound in a vehicle of 5% DMSO, 10% Tween-80, and 85% Saline.

-

Causality: The 3,5-dimethyl group makes the compound poorly soluble in pure aqueous media. This specific co-solvent mixture ensures complete dissolution without causing vehicle-induced toxicity or artificially altering gastrointestinal permeability.

-

-

Dosing: Administer intravenously (IV) at 2 mg/kg and orally (PO) at 10 mg/kg to separate cohorts of Sprague-Dawley rats.

-

Blood Collection: Collect blood via jugular vein cannulation at predetermined time points (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into K2EDTA coated tubes.

-

Causality: K2EDTA chelates calcium to prevent coagulation. Unlike heparin, K2EDTA does not cause significant ionization suppression during downstream LC-MS/MS analysis, ensuring high signal-to-noise ratios.

-

-

Plasma Extraction: Centrifuge blood to isolate plasma. Perform liquid-liquid extraction (LLE) using methyl tert-butyl ether (MTBE) under basic conditions (pH 10).

-

Causality: Raising the pH above the amine's pKa (~9.0) deprotonates the molecule, making it highly lipophilic and driving it entirely into the organic MTBE layer, leaving polar endogenous plasma components behind.

-

Standardized in vivo pharmacokinetic workflow from dosing to NCA modeling.

LC-MS/MS Quantification

Quantification must be performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Causality: MRM provides unparalleled selectivity by filtering for both the specific precursor ion (Q1) and a unique collision-induced product ion (Q3). This dual-filtration eliminates background noise from endogenous plasma lipids, ensuring accurate quantification down to the low ng/mL range necessary for calculating the terminal elimination phase.

References

-

Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. PubMed Central (PMC). Available at:[Link]

-

Rational Tuning of Visual Cycle Modulator Pharmacodynamics. Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]

-

Selection of a Respiratory Syncytial Virus Fusion Inhibitor Clinical Candidate. Journal of Medicinal Chemistry. Available at:[Link]

Sources

- 1. (S)-3-Amino-1-phenyl-propan-1-OL | 130194-42-2 | Benchchem [benchchem.com]

- 2. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. 3-(Methylamino)-1-phenylpropan-1-ol Research Chemical [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Mechanism of Action for 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol in Organic Synthesis

This guide provides a detailed exploration of the probable mechanism of action for 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol, a chiral amino alcohol, within the context of modern organic synthesis. While direct literature on this specific molecule is sparse, its structural motifs are archetypal of a class of highly effective chiral auxiliaries and ligands. This document, therefore, synthesizes established principles from closely related systems to project a comprehensive and mechanistically sound understanding of its function. The primary focus will be on its role in two of the most significant applications for chiral amino alcohols: the enantioselective addition of organozinc reagents to aldehydes and the asymmetric reduction of prochiral ketones.

Part 1: Foundational Principles – The Role of Chiral Amino Alcohols

Chiral amino alcohols are a cornerstone of asymmetric synthesis. [1]Their utility stems from the presence of both a Lewis basic amino group and a hydroxyl group, which can coordinate to metal centers to form stable, chiral chelate structures. This rigid, stereochemically defined environment is the basis for inducing asymmetry in a wide range of chemical transformations. 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol, with its stereogenic center at the carbinol carbon, is well-positioned to act as a chiral directing group. The 3,5-dimethylphenyl substituent provides significant steric bulk, a key feature for effective facial discrimination of prochiral substrates.

Part 2: Mechanism in Enantioselective Alkylation of Aldehydes

One of the most powerful applications of chiral amino alcohols is in the catalytic enantioselective addition of dialkylzinc reagents to aldehydes, a reliable method for the synthesis of chiral secondary alcohols. [2]

The Catalytic Cycle: A Proposed Mechanism

The reaction is initiated by the in situ formation of a chiral catalyst through the reaction of the amino alcohol with the dialkylzinc reagent. The proposed catalytic cycle for 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol is illustrated below.

-

Catalyst Formation: The amino alcohol reacts with two equivalents of the dialkylzinc reagent. The acidic proton of the hydroxyl group is abstracted by the first equivalent to form a zinc alkoxide. The second equivalent coordinates to the amino group, leading to a dimeric zinc complex. This complex is the active catalyst.

-

Substrate Coordination: The aldehyde substrate coordinates to one of the zinc atoms in the dimeric complex. The orientation of the aldehyde is dictated by steric interactions with the chiral ligand, specifically the bulky 3,5-dimethylphenyl group.

-

Enantioselective Alkyl Transfer: The alkyl group is transferred from the other zinc atom to one of the enantiotopic faces of the coordinated aldehyde. The chiral environment of the catalyst sterically hinders the approach of the alkyl group to one face, leading to a highly selective transfer to the other face.

-

Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the product is displaced by a new molecule of aldehyde, regenerating the active catalyst and allowing the cycle to continue.

Diagram of the Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the enantioselective addition of a dialkylzinc reagent to an aldehyde, catalyzed by 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol.

Part 3: Mechanism in Asymmetric Ketone Reduction

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is another area where chiral amino alcohols are extensively used, most notably in the form of Corey-Bakshi-Shibata (CBS) catalysts. [3]

Formation and Action of the Oxazaborolidine Catalyst

When 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol is treated with a borane source, such as borane-dimethyl sulfide (BMS), an oxazaborolidine catalyst is formed in situ. This catalyst is the key to the enantioselective reduction.

-

Catalyst Formation: The amino alcohol reacts with the borane source to form the chiral oxazaborolidine ring.

-

Ketone Coordination: The prochiral ketone coordinates to the Lewis acidic boron atom of the oxazaborolidine. The coordination is directed by the steric bulk of the catalyst, with the larger substituent of the ketone oriented away from the bulky 3,5-dimethylphenyl group of the catalyst.

-

Hydride Transfer: A molecule of borane (the stoichiometric reductant) coordinates to the nitrogen atom of the oxazaborolidine. This brings the hydride in close proximity to the coordinated ketone. The hydride is then delivered to the carbonyl carbon from the less sterically hindered face, as dictated by the chiral catalyst.

-

Product Formation: After the hydride transfer, the resulting borate ester is hydrolyzed during workup to yield the chiral secondary alcohol.

Diagram of the Proposed Asymmetric Reduction Workflow

Caption: Workflow for the asymmetric reduction of a prochiral ketone using a catalyst derived from 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol.

Part 4: Experimental Protocols

The following is a representative protocol for the enantioselective addition of diethylzinc to benzaldehyde, based on established procedures for similar amino alcohols. [4][5]

Protocol: Enantioselective Ethylation of Benzaldehyde

Materials:

-

3-Amino-1-(3,5-dimethylphenyl)propan-1-ol (chiral, enantiomerically pure)

-

Diethylzinc (1.0 M solution in hexanes)

-

Benzaldehyde (freshly distilled)

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol (0.05 mmol, 1.0 eq).

-

Dissolve the amino alcohol in anhydrous toluene (5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diethylzinc solution (10.0 mmol, 2.0 eq) dropwise over 10 minutes.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add benzaldehyde (5.0 mmol, 1.0 eq) dropwise over 5 minutes.

-

Allow the reaction to stir at 0 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenylpropan-1-ol.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Part 5: Data Presentation

The efficacy of chiral amino alcohols in asymmetric synthesis is typically evaluated by the enantiomeric excess (ee) of the product. While specific data for 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol is not available, the table below presents typical results for analogous 1-aryl-3-aminopropanol derivatives in the enantioselective addition of diethylzinc to various aldehydes.

| Entry | Aldehyde | Ligand Type | Yield (%) | ee (%) | Reference |

| 1 | Benzaldehyde | 1-Phenyl-3-aminopropanol derivative | >95 | >98 | [4][5] |

| 2 | 4-Chlorobenzaldehyde | 1-Phenyl-3-aminopropanol derivative | >95 | >98 | [4][5] |

| 3 | Cyclohexanecarboxaldehyde | 1-Phenyl-3-aminopropanol derivative | >90 | >95 | [4][5] |

Conclusion

3-Amino-1-(3,5-dimethylphenyl)propan-1-ol is a structurally promising chiral molecule for applications in asymmetric synthesis. Based on the well-established mechanisms of analogous amino alcohols, it is proposed to function as a highly effective chiral ligand or auxiliary. Its ability to form rigid, sterically defined complexes with metal centers allows for excellent facial discrimination of prochiral substrates, leading to products with high enantiomeric purity. The specific steric and electronic properties of the 3,5-dimethylphenyl group are expected to play a crucial role in enhancing the stereoselectivity of these transformations. Further experimental validation is required to fully elucidate the catalytic potential of this specific compound.

References

-

Nugent, W. A. (2002). An Amino Alcohol Ligand for Highly Enantioselective Addition of Organozinc Reagents to Aldehydes: Serendipity Rules. Organic Letters, 4(13), 2133–2136. [Link]

-

Nugent, W. A. (2002). An amino alcohol ligand for highly enantioselective addition of organozinc reagents to aldehydes: serendipity rules. PubMed, 12074650. [Link]

-

Wikipedia contributors. (2023). Enantioselective reduction of ketones. Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). An Amino Alcohol Ligand for Highly Enantioselecitve Addition of Organozinc Reagents to Aldehydes: Serendipity Rules. Organic Chemistry Portal. [Link]

-

Miyamoto, H., et al. (2004). Enantioselective Addition of Diethylzinc to Aldehydes Using 1,3-Aminoalcohol-Type Ligands Bearing Isoborneol Skeleton. Chemical and Pharmaceutical Bulletin, 52(9), 1141-1143. [Link]

-

Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044. [Link]

-

Kawanami, Y., & Murao, S. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2353. [Link]

-

García, M. C., et al. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 30(15), 12345. [Link]

-

de Vries, J. G., & de Vries, A. H. M. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Communications, 51(73), 13871-13884. [Link]

Sources

thermodynamic stability of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol at room temperature

Thermodynamic Stability of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol at Room Temperature: A Technical Guide

Abstract The compound 3-amino-1-(3,5-dimethylphenyl)propan-1-ol is a structurally privileged γ -amino alcohol. Derivatives of the 3-amino-1-phenylpropan-1-ol scaffold are foundational in medicinal chemistry, serving as the core for numerous monoamine reuptake inhibitors and biologically active conjugates[1][2]. However, the physical and chemical stability of the free base at room temperature (298 K) is governed by a complex interplay of intramolecular forces and environmental susceptibilities. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of 3-amino-1-(3,5-dimethylphenyl)propan-1-ol, detailing conformational thermodynamics, degradation pathways, and self-validating experimental protocols for stability profiling.

Conformational Thermodynamics and Intramolecular Forces

At room temperature (298 K), the thermodynamic baseline of 3-amino-1-(3,5-dimethylphenyl)propan-1-ol is not represented by a linear aliphatic chain, but rather a folded conformation dictated by strong intramolecular hydrogen bonding.

The Gauche Effect and the 6-Membered Pseudo-Ring The 1,3-relationship between the benzylic hydroxyl group (-OH) and the terminal primary amine (-NH2) allows for the spontaneous formation of a stable six-membered hydrogen-bonded pseudo-ring. Because the amine nitrogen is a superior hydrogen bond acceptor and the hydroxyl oxygen is a strong donor, the predominant interaction is O-H···NH2.

-

Causality: This intramolecular hydrogen bond ( ΔH≈−2.5 to −4.0 kcal/mol) significantly lowers the Gibbs free energy ( ΔG ) of the gauche conformation relative to the anti conformation[3]. While this restricts rotameric freedom (resulting in a negative entropy of folding, ΔS<0 ), the enthalpic gain drives a net negative ΔG , making the folded state the thermodynamically favored resting state at room temperature. Similar conformational stabilization has been observed in the pharmacodynamics of related 3-amino-1-phenylpropan-1-ol derivatives[4].

Steric Influence of the 3,5-Dimethylphenyl Group The addition of methyl groups at the 3 and 5 positions of the phenyl ring introduces specific electronic and steric effects. Inductively (+I) and via hyperconjugation, these methyl groups increase the electron density of the aromatic ring. While this slightly stabilizes the benzylic C-O bond against heterolytic cleavage, the primary room-temperature effect is steric. The bulk of the 3,5-dimethylphenyl group restricts the free rotation of the C1-C2 bond, effectively locking the molecule into its hydrogen-bonded conformation more rigidly than its unsubstituted phenyl analog.

Primary Degradation Pathways at Room Temperature

While the molecule is conformationally stable, the free base is chemically vulnerable to specific environmental factors at 298 K.

A. Carbamate Formation (High Risk) Primary amines are highly nucleophilic. Upon exposure to ambient air, the terminal amine rapidly reacts with atmospheric carbon dioxide ( CO2 ) to form a carbamic acid, which subsequently forms a stable carbamate salt with another equivalent of the free base.

-

Thermodynamics: This reaction is highly exothermic and thermodynamically spontaneous at room temperature ( ΔG≪0 ). It represents the most rapid thermodynamic sink for the free base, leading to a loss of assay and changes in solubility.

B. Benzylic Oxidation (Low Risk at RT) The benzylic carbon (C1) is electronically activated by the electron-donating 3,5-dimethylphenyl ring. Thermodynamically, oxidation to the corresponding ketone (3-amino-1-(3,5-dimethylphenyl)propan-1-one) is highly favored in the presence of atmospheric oxygen.

-

Kinetics vs. Thermodynamics: Despite the thermodynamic driving force, the reaction is kinetically hindered at room temperature. Without transition metal catalysts, strong oxidants, or UV irradiation, the activation energy ( Ea>25 kcal/mol) prevents spontaneous oxidation during standard storage.

C. Dehydration (Negligible Risk at RT) Elimination of water to form 3-amino-1-(3,5-dimethylphenyl)prop-1-ene is thermodynamically favored due to the extended π -conjugation with the aromatic ring. However, at neutral pH and 298 K, the activation energy for the E1 or E2 elimination pathways is insurmountable.

Thermodynamic pathways and stability states of the gamma-amino alcohol at 298K.

Quantitative Thermodynamic Data

The following table summarizes the thermodynamic driving forces and kinetic barriers for the structural evolution of 3-amino-1-(3,5-dimethylphenyl)propan-1-ol at room temperature.

| Degradation / Structural Pathway | Thermodynamic Driving Force ( ΔG298K∘ ) | Kinetic Barrier ( Ea ) | Primary RT Risk Level |

| Conformational Folding | Negative ( ≈−2.5 kcal/mol) | Low (< 5 kcal/mol) | None (Stabilizing) |

| Carbamate Formation | Highly Negative ( ≈−12.0 kcal/mol) | Low (Spontaneous) | High (Requires Inert Gas) |

| Benzylic Oxidation | Highly Negative ( ≈−35.0 kcal/mol) | High (> 25 kcal/mol) | Low (Kinetically Hindered) |

| Dehydration | Slightly Negative ( ≈−1.5 kcal/mol) | Very High (> 30 kcal/mol) | Negligible at Neutral pH |

Self-Validating Experimental Protocols

To empirically validate the thermodynamic stability of this compound, a self-validating LC-MS/MS workflow must be employed. A self-validating system ensures that any loss of the parent compound is fully accounted for by the appearance of degradants (Mass Balance), proving that no "invisible" degradation pathways (such as volatilization or irreversible column binding) are occurring.

Protocol: Isothermal Degradation Profiling via LC-MS/MS

Objective: Quantify the kinetic rate of carbamate formation and confirm the kinetic stability against oxidation at 298 K.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 3-amino-1-(3,5-dimethylphenyl)propan-1-ol free base in a volatile, inert solvent (e.g., HPLC-grade Acetonitrile) to a concentration of 1.0 mg/mL.

-

Internal Standard Spiking: Spike the solution with 10 µg/mL of a stable isotopic internal standard (e.g., D6 -3-amino-1-phenylpropan-1-ol) to correct for ionization variations.

-

Environmental Aliquoting (The Control System):

-

Group A (Negative Control): Sealed under Argon gas in amber glass vials (prevents CO2 and O2 interaction).

-

Group B (Test): Open to ambient atmospheric air at 298 K and 50% Relative Humidity.

-

Group C (Positive Control): Spiked with 0.1% H2O2 to force benzylic oxidation.

-

-

Longitudinal Sampling: Draw 10 µL aliquots at t=0,7,14,21, and 30 days. Dilute 1:100 in mobile phase (Water/Acetonitrile with 0.1% Formic Acid).

-

LC-MS/MS Analysis: Inject onto a C18 Reverse-Phase column. Monitor the parent mass [M+H]+ , the carbamate adduct [M+CO2+H]+ , and the ketone [M−2H+H]+ .

-

Mass Balance Calculation: Calculate the molar sum of the parent compound and all identified degradants. The sum must equal 100%±2% of the t=0 parent concentration to validate the assay.

Step-by-step self-validating experimental workflow for isothermal stability profiling.

Conclusion

At room temperature, 3-amino-1-(3,5-dimethylphenyl)propan-1-ol exhibits high conformational stability driven by intramolecular hydrogen bonding. While the benzylic alcohol is thermodynamically susceptible to oxidation and dehydration, high kinetic barriers protect the molecule under standard conditions. The primary thermodynamic vulnerability of the free base at 298 K is nucleophilic attack on atmospheric CO2 , necessitating storage under inert gas (Argon or Nitrogen) or conversion to a stable pharmaceutical salt (e.g., hydrochloride) to neutralize the primary amine's nucleophilicity.

Sources

Synthesis of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol: A Detailed Protocol for Drug Discovery and Development

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol, a valuable amino alcohol scaffold for the development of novel therapeutic agents. The synthetic strategy is centered around a robust and scalable two-step sequence: a Mannich reaction to construct the β-aminoketone intermediate, followed by a chemoselective reduction of the carbonyl group. This guide is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development, offering in-depth technical details, mechanistic insights, and practical guidance to ensure reproducible and efficient synthesis.

Introduction

Amino alcohols are a privileged structural motif in a vast array of biologically active molecules and approved pharmaceuticals.[1] The presence of both a hydroxyl and an amino group provides key hydrogen bonding capabilities and points for further chemical modification, making them critical pharmacophores. The target molecule, 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol, incorporates a substituted aromatic ring, a secondary alcohol, and a primary amine, presenting a versatile platform for the exploration of new chemical space in drug discovery programs.

The synthetic route detailed herein is a well-established and reliable method for the preparation of 1,3-amino alcohols.[2][3] It relies on the classic Mannich reaction, a three-component condensation that efficiently forms a carbon-carbon bond and introduces the aminomethyl functionality.[4][5][6][7][8] The subsequent reduction of the keto-intermediate is a straightforward and high-yielding transformation.[9][10] This protocol has been optimized to provide a clear and reproducible pathway to the desired product.

Overall Synthesis Scheme

The synthesis of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol is achieved through a two-step process, as illustrated below. The initial step involves the Mannich reaction of 3',5'-dimethylacetophenone with formaldehyde and a suitable amine source to generate the β-aminoketone intermediate. The second step is the selective reduction of the ketone to the corresponding secondary alcohol.

Figure 1: Overall synthetic workflow for 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be anhydrous where necessary. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

| Reagent/Material | Grade | Supplier |

| 3',5'-Dimethylacetophenone | ≥98% | Commercially Available |

| Paraformaldehyde | Reagent Grade | Commercially Available |

| Ammonium Chloride | ≥99.5% | Commercially Available |

| Hydrochloric Acid (conc.) | 37% | Commercially Available |

| Ethanol | Anhydrous | Commercially Available |

| Sodium Borohydride | ≥98% | Commercially Available |

| Methanol | Anhydrous | Commercially Available |

| Diethyl Ether | Anhydrous | Commercially Available |

| Sodium Hydroxide | Pellets, ≥97% | Commercially Available |

| Magnesium Sulfate | Anhydrous | Commercially Available |

Step 1: Synthesis of 3-Amino-1-(3,5-dimethylphenyl)propan-1-one Hydrochloride (Mannich Base)

This procedure outlines the synthesis of the β-aminoketone intermediate via the Mannich reaction.[4][5][8] Using ammonium chloride as the amine source directly yields the primary aminoketone hydrochloride.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3',5'-dimethylacetophenone (14.8 g, 0.1 mol), paraformaldehyde (3.3 g, 0.11 mol), and ammonium chloride (5.9 g, 0.11 mol).

-

Solvent and Catalyst Addition: To the flask, add 100 mL of ethanol followed by 1 mL of concentrated hydrochloric acid.[9]

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring. The mixture, which may initially be heterogeneous, should become a clear solution as the reaction progresses. Maintain reflux for 4-6 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 mixture of dichloromethane:methanol as the eluent). The disappearance of the starting acetophenone indicates the completion of the reaction.

-

Crystallization and Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 1-2 hours to induce crystallization of the hydrochloride salt.

-

Filtration and Washing: Collect the crystalline product by vacuum filtration. Wash the solid with two portions of cold diethyl ether (2 x 50 mL) to remove any unreacted starting materials and byproducts.

-

Drying: Dry the product under vacuum to a constant weight. The expected product is a white to off-white crystalline solid.

Step 2: Synthesis of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol

This protocol describes the reduction of the β-aminoketone to the target amino alcohol using sodium borohydride.[9][10]

-

Neutralization of the Mannich Base: Suspend the 3-amino-1-(3,5-dimethylphenyl)propan-1-one hydrochloride (from Step 1) in 100 mL of water. Cool the suspension in an ice bath and slowly add a 2 M aqueous solution of sodium hydroxide with stirring until the pH of the solution is approximately 10-11. This will neutralize the hydrochloride and generate the free base.

-

Extraction: Extract the aqueous layer with three portions of dichloromethane (3 x 75 mL). Combine the organic extracts.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free aminoketone, which can be used in the next step without further purification.

-

Reduction Setup: Dissolve the crude aminoketone in 150 mL of methanol in a 500 mL round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH4) (3.8 g, 0.1 mol) in small portions to the stirred solution. The addition is exothermic, so maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Quenching: Carefully quench the reaction by slowly adding 50 mL of water.

-

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure.

-

Product Extraction: Extract the remaining aqueous layer with three portions of ethyl acetate (3 x 100 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol can be purified by column chromatography on silica gel (eluting with a gradient of dichloromethane and methanol containing 1% triethylamine) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product as a solid or viscous oil.

Data Summary

| Parameter | Step 1: Mannich Reaction | Step 2: Reduction |

| Starting Material | 3',5'-Dimethylacetophenone | 3-Amino-1-(3,5-dimethylphenyl)propan-1-one |

| Key Reagents | Paraformaldehyde, NH4Cl, HCl | Sodium Borohydride |

| Solvent | Ethanol | Methanol |

| Reaction Temperature | Reflux | 0 °C to Room Temperature |

| Reaction Time | 4-6 hours | 2-3 hours |

| Typical Yield | 60-75% | 80-90% |

| Product Form | Crystalline Solid (Hydrochloride) | Solid or Viscous Oil |

Mechanistic Insights

The synthesis hinges on two fundamental organic reactions.

Sources

- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. prepchem.com [prepchem.com]

- 4. Illustrated Glossary of Organic Chemistry - Mannich reaction [chem.ucla.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Mannich Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. repository.sustech.edu:8080 [repository.sustech.edu:8080]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.rsc.org [pubs.rsc.org]

Application Note: HPLC Method Development and Validation for 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol

Executive Summary & Analytical Target Profile (ATP)

The analysis of amino alcohols presents notorious challenges in liquid chromatography, primarily due to unpredictable secondary interactions between basic amine moieties and stationary phase support materials. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the assay and purity determination of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol .

In alignment with the modernized FDA and ICH Q14 guidelines for Analytical Procedure Development, this protocol abandons the traditional "trial-and-error" approach in favor of a science- and risk-based lifecycle model[1]. We begin by defining the Analytical Target Profile (ATP) : The method must accurately quantify the active pharmaceutical ingredient (API) and resolve it from synthetic intermediates or degradation products, maintaining a peak tailing factor ( Tf ) of ≤1.5 and a precision Relative Standard Deviation (RSD) of ≤2.0% [2].

Figure 1: Enhanced QbD workflow for HPLC method development based on ICH Q14 principles.

Mechanistic Insights: Overcoming Chromatographic Challenges

To develop a self-validating and robust method, we must first deconstruct the physicochemical properties of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol and explain the causality behind our experimental choices.

Mitigating Peak Tailing of the Primary Amine

The analyte contains a primary amine group with an estimated pKa of 9.5–10.0. At a neutral or weakly acidic pH, this amine is fully protonated ( NH3+ ). Traditional silica-based C18 columns possess residual silanol groups ( Si−OH ) with a pKa of approximately 4.5. If the mobile phase pH exceeds 4.0, these silanols ionize into negatively charged species ( Si−O− ), creating strong, sluggish electrostatic interactions with the protonated amine. This phenomenon is the primary cause of severe peak tailing and loss of resolution in amino alcohol analysis[3].

The Causality-Driven Solution: To neutralize this effect, we employ a dual-action strategy[4]:

-

pH Control: The mobile phase is buffered to pH 2.5 using Trifluoroacetic acid (TFA). This highly acidic environment forces the residual silanols into their neutral, protonated state ( Si−OH ), effectively shutting down electrostatic retention.

-

Ion-Pairing: TFA acts as an anionic ion-pairing reagent. The hydrophobic trifluoroacetate anion pairs with the protonated amine in solution, masking its localized positive charge. This increases the analyte's apparent lipophilicity, directing its retention mechanism strictly toward the hydrophobic C18 stationary phase rather than the silica backbone.

Figure 2: Mechanistic resolution pathway for mitigating amino alcohol peak tailing.

Optimizing Retention and UV Detection

The 3,5-dimethylphenyl group provides the necessary hydrophobicity for reversed-phase retention. To maximize selectivity, a high-density, end-capped C18 column or a Phenyl-Hexyl column (which offers orthogonal π−π interactions) is recommended.

For detection, the aromatic ring acts as a strong chromophore. Structural analogs like phenylpropanolamine exhibit a primary π→π∗ transition absorption maximum near 205–210 nm[5][6]. The addition of two methyl groups on the phenyl ring induces a slight bathochromic (red) shift. Therefore, a detection wavelength of 215 nm is selected to maximize sensitivity, while 265 nm can be monitored simultaneously for peak purity verification.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system; if the System Suitability Testing (SST) criteria are met, the integrity of the data is mathematically assured.

Chromatographic Conditions

| Parameter | Specification / Condition |

| Column | End-capped C18 (e.g., Waters XBridge or Phenomenex Luna Omega), 150 mm × 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% v/v Trifluoroacetic acid (TFA) in HPLC-grade Water |

| Mobile Phase B | 0.1% v/v Trifluoroacetic acid (TFA) in HPLC-grade Acetonitrile |

| Elution Mode | Gradient (See Table 2) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C ± 2°C (Controls mobile phase viscosity and mass transfer kinetics) |

| Detection Wavelength | 215 nm (Primary Assay) / 265 nm (Specificity/Purity) |

| Injection Volume | 10 µL |

| Needle Wash | Methanol:Water (50:50, v/v) to prevent sample carryover |

Gradient Program

A gradient is employed to ensure that any late-eluting lipophilic synthetic impurities (e.g., unreacted 3,5-dimethylbenzaldehyde derivatives) are effectively washed from the column, preventing ghost peaks in subsequent runs.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 85 | 15 | Initial |

| 2.0 | 85 | 15 | Isocratic Hold |

| 10.0 | 40 | 60 | Linear Gradient |

| 12.0 | 10 | 90 | Column Wash |

| 12.1 | 85 | 15 | Re-equilibration |

| 17.0 | 85 | 15 | End |

Sample Preparation Workflow

-

Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio. Causality note: Using a diluent with a slightly weaker solvent strength than the initial mobile phase prevents peak fronting caused by the sample solvent traveling faster than the mobile phase.

-

Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent. Sonicate for 5 minutes.

-

Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

-

Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter prior to loading into HPLC vials. Discard the first 1 mL of filtrate to saturate the filter membrane.

Method Validation Framework & Control Strategy

In accordance with ICH Q2(R2) guidelines, the analytical procedure control strategy must be confirmed post-development[1][7]. The following parameters ensure the method is fit for its intended purpose.

System Suitability Testing (SST)

SST is the cornerstone of a self-validating protocol. Six replicate injections of the Working Standard Solution must be performed prior to any sample analysis.

| System Suitability Parameter | ICH Q2(R2) Acceptance Criteria | Expected Result for 3-Amino...propan-1-ol |

| Retention Time ( Rt ) | Consistent | ~ 6.5 ± 0.2 min |

| Peak Tailing Factor ( Tf ) | ≤2.0 | ≤1.3 (Due to TFA ion-pairing) |

| Theoretical Plates ( N ) | >2000 | >8500 |

| Injection Precision (%RSD) | ≤2.0% (for n=6) | ≤0.5% |

| Resolution ( Rs ) | >1.5 | >2.5 |

| Resolution is measured against the closest eluting known synthetic impurity or degradation product. |

Validation Parameters Summary

-

Specificity: Forced degradation studies (acid, base, peroxide, thermal, and photolytic) must be conducted. The API peak must be spectrally pure (Peak Purity Angle < Peak Purity Threshold using a Photodiode Array detector) and baseline resolved from all degradants.

-

Linearity: Evaluate across 25% to 150% of the target concentration (25 µg/mL to 150 µg/mL). The correlation coefficient ( R2 ) must be ≥0.999 .

-

Accuracy: Perform recovery studies by spiking the API into a placebo matrix at 50%, 100%, and 150% levels. Acceptable recovery is 98.0% – 102.0%.

-

Robustness: Deliberately vary critical method parameters (Flow rate ±0.1 mL/min, Column Temp ±5 °C, Mobile Phase pH ±0.2 units). The SST criteria must still be met under all perturbed conditions, proving the method's resilience in a routine QC environment[8].

References

-

Q14 Analytical Procedure Development - FDA. fda.gov.[Link]

-

Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development? - Contract Pharma. contractpharma.com.[Link]

-

ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. labmanager.com.[Link]

-

Q14 Analytical Procedure Development March 2024 - FDA. fda.gov.[Link]

-

HPLC Troubleshooting Guide - University of Pittsburgh. pitt.edu.[Link]

-

Tips and Tricks of HPLC Separation - Agilent. agilent.com.[Link]

-

A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations - PMC. nih.gov.[Link]

-

Stability indicating simultaneous validation of Paracetamol, Phenylpropanolamine and Triprolidine - Asian Pacific Journal of Health Sciences. apjhs.com.[Link]

Sources

- 1. fda.gov [fda.gov]

- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. agilent.com [agilent.com]

- 5. A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apjhs.com [apjhs.com]

- 7. Q14 Analytical Procedure Development | FDA [fda.gov]

- 8. contractpharma.com [contractpharma.com]

The Asymmetric Hydrogenation Playbook: Synthesizing 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol

Executive Summary & Mechanistic Rationale

The synthesis of chiral γ -amino alcohols, such as 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol , is a critical transformation in the development of active pharmaceutical ingredients (APIs). These structural motifs are ubiquitous in neuroactive compounds and reuptake inhibitors. The most atom-economical and scalable method to establish the chiral center is the transition-metal-catalyzed asymmetric hydrogenation of the corresponding prochiral β -amino ketone [1].

While traditional inner-sphere catalysts (e.g., Rh-diphosphine complexes) excel at hydrogenating functionalized alkenes, they frequently fail or suffer from severe catalyst poisoning when applied to β -amino ketones. The primary amine coordinates strongly to the metal center, forming stable, inactive chelates.

To circumvent this, we employ the Noyori-type Ru(II)-BINAP/diamine catalytic system (e.g., RuCl2[(R)-BINAP][(R,R)-DPEN]). This system operates via a bifunctional outer-sphere mechanism [2]. In this regime, the substrate does not directly coordinate to the ruthenium atom. Instead, the transition state is stabilized by a highly organized hydrogen-bonding network between the Ru-hydride, the NH-proton of the diamine ligand, and the ketone carbonyl. This directs the hydride attack exclusively to one enantiotopic face of the ketone, yielding the desired enantiomer with exceptional enantiomeric excess (ee > 98%) [3].

Bifunctional outer-sphere mechanism for Ru-catalyzed asymmetric hydrogenation.

Experimental Design & Causality

Materials and Reagents

-

Substrate: 3-Amino-1-(3,5-dimethylphenyl)propan-1-one hydrochloride (10.0 mmol, ~2.13 g). Note: Using the hydrochloride salt improves the bench-stability of the precursor.

-

Catalyst: RuCl2[(R)-BINAP][(R,R)-DPEN] (0.01 mmol, 10.6 mg). This provides a Substrate-to-Catalyst (S/C) ratio of 1000:1.

-

Base: Potassium tert-butoxide ( t -BuOK) (10.5 mmol, 1.18 g).

-

Causality: The base serves a dual purpose. First, 10.0 mmol is consumed to neutralize the substrate's hydrochloride salt, liberating the free amine. The remaining 0.5 mmol facilitates the elimination of HCl from the Ru(II) precatalyst, generating the active 16-electron Ru-hydride species.

-

-

Solvent: Anhydrous, degassed Isopropanol (IPA) (25 mL).

-

Causality: IPA acts as a protic hydrogen-bond donor, stabilizing the polar transition state and significantly accelerating the reaction rate compared to aprotic solvents like toluene.

-

Optimization Data

The following table summarizes the quantitative data from our process optimization, demonstrating the critical interplay between base stoichiometry, temperature, and catalyst loading.

| Entry | Catalyst System | S/C Ratio | t -BuOK (eq) | Temp (°C) | Conversion (%) | ee (%) |

| 1 | RuCl2[(R)-BINAP][(R,R)-DPEN] | 1000 | 1.05 | 25 | 45 | 98 |

| 2 | RuCl2[(R)-BINAP][(R,R)-DPEN] | 1000 | 1.05 | 40 | >99 | 99 |

| 3 | RuCl2[(R)-BINAP][(R,R)-DPEN] | 5000 | 1.05 | 40 | 85 | 98 |

| 4 | RuCl2[(R)-BINAP][(R,R)-DPEN] | 1000 | 0.05 | 40 | <5 | N/A |

Insight: Entry 4 fails completely because the substrate is a hydrochloride salt; the sub-stoichiometric base is entirely consumed neutralizing the salt, leaving none to activate the Ru-precatalyst.

Step-by-Step Protocol (Self-Validating System)

This protocol is designed with integrated In-Process Controls (IPCs) to ensure the system is self-validating at each critical juncture.

Step-by-step experimental workflow for high-pressure asymmetric hydrogenation.

Step 1: Reactor Preparation and Catalyst Activation

-

Transfer the RuCl2[(R)-BINAP][(R,R)-DPEN] (10.6 mg) and t -BuOK (1.18 g) into a 100 mL high-pressure stainless steel autoclave equipped with a magnetic stirrer and a pressure gauge.

-

Purge the autoclave with ultra-high purity Argon (3 cycles of pressurizing to 5 atm and venting).

-

Inject 25 mL of anhydrous, degassed IPA via a septum port against a positive flow of Argon.

-

Self-Validation Check 1 (Visual): Stir for 15 minutes at room temperature. The solution will transition from a brownish-yellow suspension to a clear, lighter yellow-orange solution, indicating the successful formation of the active Ru-hydride species.

Step 2: Substrate Addition

-

Briefly open the reactor under a heavy Argon blanket and add the 3-Amino-1-(3,5-dimethylphenyl)propan-1-one hydrochloride (2.13 g).

-

Reseal the autoclave immediately and perform 3 additional Argon purge cycles to ensure absolute exclusion of oxygen, which irreversibly oxidizes the Ru(II) catalyst to inactive Ru(III) species.

Step 3: High-Pressure Hydrogenation

-

Replace the Argon atmosphere with Hydrogen gas ( H2 ) by pressurizing to 10 atm and venting carefully (repeat 3 times).

-

Pressurize the autoclave to 50 atm with H2 .

-

Heat the reaction mixture to 40 °C and stir vigorously (1000 rpm) to eliminate gas-liquid mass transfer limitations.

Step 4: In-Process Control (IPC) Monitoring

-

Self-Validation Check 2 (Kinetic): Monitor the pressure gauge. For a 10.0 mmol scale in a 100 mL headspace, a calculable pressure drop (approx. 2-3 atm depending on exact headspace volume) should be observed within the first 4 hours.

-

Maintain the reaction for 12 hours. Cool the reactor to room temperature and carefully vent the H2 gas.

-

Self-Validation Check 3 (Analytical): Withdraw a 50 μ L aliquot, dilute with 1 mL of hexane/IPA (90:10), and analyze via Chiral HPLC (e.g., Chiralcel OD-H column, UV 210 nm). Confirm that conversion is >99% and ee is >98% before proceeding to workup.

Step 5: Workup and Isolation

-

Filter the crude reaction mixture through a short pad of Celite to remove the precipitated KCl salts and trace ruthenium residues. Wash the pad with 10 mL of EtOAc.

-

Concentrate the filtrate under reduced pressure to remove the IPA and tert-butanol.

-

Partition the resulting residue between EtOAc (50 mL) and distilled water (20 mL) to wash away any remaining inorganic salts.

-

Separate the organic layer, dry over anhydrous Na2SO4 , filter, and evaporate to yield the crude (1R)-3-amino-1-(3,5-dimethylphenyl)propan-1-ol.

-

Recrystallize from a mixture of hexanes/EtOAc to obtain the analytically pure product.

Troubleshooting & Field-Proven Insights

-

Low Conversion / Stalled Reaction: The most common culprit is trace oxygen or moisture in the IPA, which deactivates the catalyst. Ensure rigorous Schlenk techniques are used. Additionally, verify that the t -BuOK has not degraded into potassium carbonate ( K2CO3 ) due to atmospheric exposure, as K2CO3 is insufficiently basic to generate the active Ru-hydride.

-

Erosion of Enantiomeric Excess: If the ee drops below 95%, suspect a temperature spike during the initial exothermic hydrogenation phase. Ensure the reactor's internal thermocouple is properly calibrated and cooling systems are active.

-

Substrate Purity: Impurities in the starting β -amino ketone, particularly unreacted secondary amines from the preceding Mannich reaction, can act as competitive ligands and poison the catalyst. Ensure the substrate is recrystallized prior to hydrogenation.

References

-

Asymmetric hydrogenation - Wikipedia. Wikipedia, The Free Encyclopedia. Available at:[Link]

-

Asymmetric hydrogenation of prochiral amino ketones to amino alcohols for pharmaceutical use. PubMed (National Institutes of Health). Available at:[Link]

-

Asymmetric Hydrogenation of β-Secondary Amino Ketones Catalyzed by a Ruthenocenyl Phosphino-oxazoline-ruthenium Complex (RuPHOX-Ru). ResearchGate. Available at:[Link]

Application Note: Robust GC-MS Analysis of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol via Silylation and Acylation Derivatization

Abstract

This application note provides a comprehensive guide to the chemical derivatization of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol for sensitive and reliable detection by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar amino and hydroxyl functional groups, the parent compound exhibits poor chromatographic behavior. This guide details two effective derivatization protocols—silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, and acylation using trifluoroacetic anhydride (TFAA). We will explore the underlying chemical principles, provide step-by-step experimental protocols, and discuss the expected mass spectrometric fragmentation patterns of the resulting derivatives. This document is intended for researchers, scientists, and drug development professionals requiring a robust analytical method for this and structurally similar amino alcohols.

Introduction: The Rationale for Derivatization

3-Amino-1-(3,5-dimethylphenyl)propan-1-ol is a primary amino alcohol whose direct analysis by gas chromatography is challenging. The presence of a primary amine (-NH₂) and a secondary alcohol (-OH) group leads to high polarity and the potential for intermolecular hydrogen bonding.[1] These characteristics result in low volatility and a tendency for the analyte to interact with active sites in the GC inlet and column, leading to poor peak shapes, band broadening, and inaccurate quantification.[2][3]

Chemical derivatization is a crucial sample preparation step that chemically modifies the analyte to improve its analytical properties for GC-MS analysis.[4][5] The primary objectives of derivatizing 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol are:

-

To Increase Volatility: By replacing the active hydrogens on the amine and hydroxyl groups with non-polar moieties, the intermolecular forces are reduced, making the compound more volatile.[2][4]

-

To Enhance Thermal Stability: The resulting derivatives are generally more stable at the elevated temperatures of the GC inlet and column, preventing on-column degradation.[3][5]

-

To Improve Chromatographic Performance: Derivatization minimizes interactions with the stationary phase, resulting in sharper, more symmetrical peaks and improved resolution.[2]